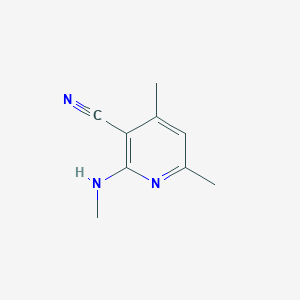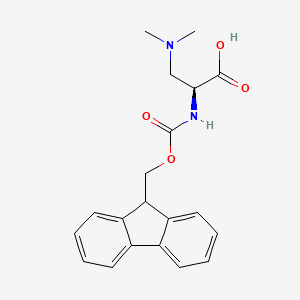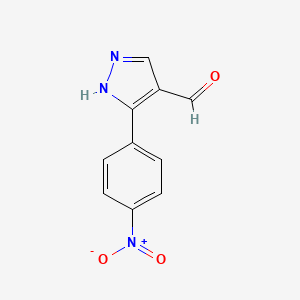
2-Fluoro-N,N-dimetilpiridin-4-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N,N-dimethylpyridin-4-amine is a fluorinated pyridine derivative with the molecular formula C7H9FN2. This compound is characterized by the presence of a fluorine atom at the 2-position of the pyridine ring and two methyl groups attached to the nitrogen atom at the 4-position. It is a solid at room temperature and is known for its use in various chemical reactions and applications in scientific research.
Aplicaciones Científicas De Investigación
2-Fluoro-N,N-dimethylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of biological systems, particularly in the development of fluorinated analogs of biologically active molecules.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their enhanced metabolic stability and bioavailability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethylpyridin-4-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of N,N-dimethylpyridin-4-amine with fluorinating agents such as N-fluoropyridinium salts. This reaction is usually carried out in the presence of a strong acid and at elevated temperatures to achieve good yields .
Another method involves the direct fluorination of pyridine using a combination of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This method can produce a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods
Industrial production of 2-Fluoro-N,N-dimethylpyridin-4-amine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as cost, yield, and purity requirements.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N,N-dimethylpyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom in the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand or reactant.
Common Reagents and Conditions
Fluorinating Agents: N-fluoropyridinium salts, AlF3, CuF2.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
Major Products
The major products formed from reactions involving 2-Fluoro-N,N-dimethylpyridin-4-amine depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N,N-dimethylpyridin-4-amine in chemical reactions involves its role as a nucleophile or ligand. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. In coupling reactions, it can coordinate with metal catalysts, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylpyridin-4-amine: Similar but without the fluorine atom.
2,6-Difluoropyridine: Contains an additional fluorine atom at the 6-position.
Uniqueness
2-Fluoro-N,N-dimethylpyridin-4-amine is unique due to the combination of the fluorine atom and the dimethylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propiedades
IUPAC Name |
2-fluoro-N,N-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-10(2)6-3-4-9-7(8)5-6/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYHAAZITLGHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479220 |
Source


|
| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849937-80-0 |
Source


|
| Record name | 2-Fluoro-N,N-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30479220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR,4R,5R,6aS)-4-((R,E)-4-(3-Chlorophenoxy)-3-hydroxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1340160.png)










![Spiro[3.5]nonane-6,8-dione](/img/structure/B1340185.png)
![4-Bromobenzo[b]thiophene](/img/structure/B1340190.png)

